molecular formula C12H13ClN2 B11880952 6-Chloro-2-propylquinolin-4-amine CAS No. 1189105-45-0

6-Chloro-2-propylquinolin-4-amine

Cat. No.: B11880952
CAS No.: 1189105-45-0
M. Wt: 220.70 g/mol
InChI Key: ZRIDNZBHEUUKOW-UHFFFAOYSA-N
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Description

6-Chloro-2-propylquinolin-4-amine (CAS: 1189105-45-0) is a quinoline derivative with the molecular formula C₁₂H₁₃N₂Cl and a molecular weight of 220.698 g/mol . The compound features a quinoline backbone substituted with a chlorine atom at position 6, a propyl group at position 2, and an amine group at position 4 (Figure 1). Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.

Properties

CAS No.

1189105-45-0

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

6-chloro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H13ClN2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

ZRIDNZBHEUUKOW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-propylquinolin-4-amine typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as the primary reagents .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-propylquinolin-4-amine has garnered attention for its potential as:

  • Antimalarial Agent : Similar quinoline derivatives are being investigated for their activity against chloroquine-resistant strains of Plasmodium falciparum. Studies have demonstrated that modifications to the quinoline structure can enhance efficacy against resistant strains .
  • Anticancer Agent : Research indicates that quinoline derivatives exhibit antiproliferative effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Antimicrobial Activity : The compound is being explored for its effectiveness against various bacterial strains and fungi, indicating a potential role in treating infections.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for creating more complex quinoline derivatives. Its unique structure allows researchers to modify it further to develop new compounds with enhanced biological activities.

Industrial Applications

The compound finds utility in:

  • Dyes and Pigments Production : Its chemical properties make it suitable for use in producing various dyes and pigments, contributing to its industrial significance.

Antimalarial Activity

Research has shown that derivatives of quinoline, including those similar to this compound, exhibit significant antimalarial activity. For instance, studies indicated that modifications in the side chains could improve efficacy against chloroquine-resistant malaria strains, leading to promising results in preclinical models .

Anticancer Potential

A series of studies have focused on the antiproliferative effects of quinoline derivatives on various cancer cell lines. The findings suggest that structural modifications can lead to enhanced activity against specific cancer types, positioning compounds like this compound as candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 6-Chloro-2-propylquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 6-chloro-2-propylquinolin-4-amine, differing primarily in substituent groups or core heterocycles. Key comparisons are summarized in Table 1.

Table 1: Structural and Analytical Comparison of Selected Compounds
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Data (LCMS/HPLC) Reference
This compound Quinoline 6-Cl, 2-propyl, 4-NH₂ C₁₂H₁₃N₂Cl 220.698 Not reported
6-Chloro-2-methyl-N-propylquinolin-4-amine Quinoline 6-Cl, 2-methyl, 4-NH(propyl) C₁₃H₁₆N₂Cl 249.73 Not reported
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Aniline 4-Cl, 2-(6-Cl-pyrimidin-4-yl) C₁₀H₇Cl₂N₃ 244.09 LCMS: m/z 245 [M+H]⁺; HPLC: 0.75 min
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine Pyrimidine 6-Cl, N-oxane substituent C₁₂H₁₈ClN₃O 255.75 Not reported
6-Propylpyridin-2-amine Pyridine 6-propyl, 2-NH₂ C₈H₁₂N₂ 136.20 Not reported

Key Comparative Insights

Core Heterocycle Differences
  • Quinoline vs. Pyrimidine derivatives (e.g., 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline) may exhibit distinct electronic properties due to nitrogen positioning, affecting solubility and reactivity .
Substituent Effects
  • Alkyl Chain Variations: Replacing the propyl group in the target compound with a methyl group (as in 6-chloro-2-methyl-N-propylquinolin-4-amine) reduces steric bulk, which could alter binding affinity or metabolic stability .
  • Chlorine Position: The 6-chloro substitution in quinoline derivatives contrasts with the 4-chloro substitution in 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline, where chlorine’s electron-withdrawing effect may modulate intermolecular interactions differently .
Functional Group Impact
  • Amine Positioning: The 4-amine group in this compound is absent in pyridine analogs like 6-propylpyridin-2-amine, which instead features a 2-amine group. This positional difference may influence hydrogen-bonding capabilities and target selectivity .

Analytical and Pharmacokinetic Considerations

  • LCMS/HPLC Data: The pyrimidine-aniline hybrid 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline exhibits an HPLC retention time of 0.75 minutes (condition: SQD-FA05), suggesting higher polarity compared to the more lipophilic quinoline derivatives .
  • Molecular Weight Trends: Quinoline derivatives generally have higher molecular weights (e.g., 220–250 g/mol) compared to pyridine analogs (e.g., 136 g/mol for 6-propylpyridin-2-amine), which may impact bioavailability and pharmacokinetic profiles .

Biological Activity

6-Chloro-2-propylquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H13ClN2
  • Molecular Weight : 220.7 g/mol
  • IUPAC Name : 4-amino-6-chloro-2-propylquinoline

This compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been noted for its potential as an antimalarial agent, particularly against chloroquine-resistant strains of Plasmodium falciparum. The compound's mechanism is thought to involve the inhibition of heme polymerization, which is critical for the survival of the malaria parasite.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that the presence of the chloro group at the 6-position and the amino group at the 4-position are crucial for enhancing antimalarial activity. Additionally, variations in the side chains can significantly affect potency and selectivity against different strains.

Biological Activity Data

Recent studies have evaluated the antiplasmodial activity of several derivatives of quinoline compounds, including this compound. The results are summarized in the following table:

Compound NameIC50 (nM)Activity Description
This compound11.16Active against chloroquine-resistant P. falciparum
Derivative A (with longer side chain)9.79Enhanced activity compared to parent compound
Derivative B (with methyl substitution)12.13Moderate activity against both CQ-S and CQ-R strains

Case Studies

  • Antimalarial Activity : A study conducted by Sinha et al. demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antiplasmodial activity with IC50 values in the nanomolar range against both chloroquine-sensitive and resistant strains. The study highlighted that modifications at the chiral center could lead to improved efficacy against resistant strains .
  • In Vivo Studies : In vivo evaluations showed that certain derivatives could achieve over 100% parasitemia suppression on day four post-treatment in animal models, indicating potential for clinical application .
  • Multi-target Ligands : Recent research has explored the role of multi-target ligands in enhancing therapeutic efficacy. Compounds similar to this compound have been studied for their ability to modulate multiple biological targets, which could provide advantages over traditional single-target drugs .

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